2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-2-10-27-23(29)21-16-6-4-3-5-7-19(16)33-22(21)26-24(27)32-14-20(28)25-15-8-9-17-18(13-15)31-12-11-30-17/h2,8-9,13H,1,3-7,10-12,14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRACTTXKJXOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4)SC5=C2CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. Its complex structure suggests possibilities for various pharmacological applications. This article reviews existing literature on the biological activity of this compound, focusing on its antitumor and antimicrobial properties.
- Molecular Formula : C27H25N3O2S2
- Molecular Weight : 487.64 g/mol
- CAS Number : 301330-78-9
Biological Activity Overview
The biological activity of the compound has been explored primarily in the context of antitumor and antimicrobial effects.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising antitumor properties. For instance:
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Cell Line Studies : The compound was tested against various human cancer cell lines using both 2D and 3D culture models. In vitro assays demonstrated significant cytotoxicity against lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective inhibition of cell proliferation .
Cell Line IC50 (μM) in 2D Assay IC50 (μM) in 3D Assay A549 6.26 ± 0.33 20.46 ± 8.63 HCC827 6.48 ± 0.11 16.00 ± 9.38 - Mechanism of Action : The mechanism involves the binding of the compound to DNA, particularly within the minor groove, which may disrupt replication and transcription processes critical for tumor growth .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent:
- Testing Methods : Various antimicrobial assays were conducted to evaluate the effectiveness against common pathogens. The results indicated that compounds with similar benzothieno and pyrimidine structures exhibit considerable antibacterial activity.
- Binding Affinity : Docking studies suggest that these compounds can bind effectively to bacterial DNA, potentially inhibiting essential processes such as replication and transcription .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Alzheimer's Disease Research : Compounds structurally related to this one have been shown to inhibit BACE1 (beta-secretase), a key enzyme involved in the production of amyloid-beta peptides associated with Alzheimer's disease . This suggests a potential dual application for neurodegenerative diseases and cancer therapies.
- Synergistic Effects : In combination therapy settings, compounds with similar structures have demonstrated enhanced effects when used alongside traditional chemotherapeutics, suggesting a role in reducing resistance mechanisms in tumors .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally related thioacetamide derivatives typically involves nucleophilic substitution reactions between thiol-containing intermediates and chloroacetamide derivatives, followed by cyclization under basic conditions (e.g., ethanolic sodium ethoxide) . For example, a similar compound achieved an 80% yield via refluxing in DMSO with careful control of reaction time and temperature . Optimization may require Design of Experiments (DOE) to evaluate variables such as solvent polarity (DMSO vs. ethanol), temperature (reflux vs. room temperature), and catalyst presence. Elemental analysis and mass spectrometry should validate intermediate purity before proceeding to cyclization steps .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Detect characteristic peaks for allyl groups (δ ~5.0–6.0 ppm), thioether linkages (δ ~4.1–4.3 ppm for SCH2), and aromatic protons from the dihydrobenzo[d][1,4]dioxin moiety (δ ~6.8–7.4 ppm) .
- Elemental Analysis : Verify stoichiometry (C, H, N, S) with deviations ≤0.3% from theoretical values, as seen in analogous compounds .
- Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to confirm the molecular ion peak ([M+H]+) and rule out side products .
Q. How can researchers ensure compound stability and purity during storage and experimental use?
- Methodological Answer : Stability studies under varying temperatures (e.g., 2–8°C vs. ambient) and humidity levels should be conducted using accelerated degradation protocols. Purity can be monitored via HPLC with UV detection (λ = 254 nm) and compared against reference standards. For hygroscopic or light-sensitive derivatives, storage in amber vials under inert gas (N2/Ar) is recommended .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies between experimental and computational NMR shifts may arise from solvent effects or conformational flexibility. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate solvent-inclusive NMR spectra and compare with experimental data. For example, highlights DFT’s utility in validating imidazopyridine derivatives . If elemental analysis conflicts with theoretical values (e.g., sulfur content deviations), repeat synthesis under anhydrous conditions or employ X-ray crystallography to confirm solid-state structure .
Q. What computational strategies predict this compound’s biological activity and binding affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase-2 or kinase enzymes) can identify potential binding modes. Pharmacophore modeling may rationalize the role of the allyl group and thioether linkage in bioactivity. For dynamic behavior, perform molecular dynamics (MD) simulations (100 ns trajectories) in explicit solvent to assess stability of protein-ligand complexes .
Q. How should researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications to the allyl group (e.g., replacing with propyl or benzyl) and the dihydrobenzo[d][1,4]dioxin moiety (e.g., halogenation).
- Step 2 : Use in vitro assays (e.g., enzyme inhibition or cell viability) to quantify activity differences.
- Step 3 : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity .
Methodological Frameworks for Data Interpretation
Q. What theoretical frameworks guide the design of analogs for enhanced pharmacokinetic properties?
- Methodological Answer : Link synthetic modifications to Lipinski’s Rule of Five (e.g., reducing molecular weight <500 Da) and the Bioavailability Radar approach. For instance, replacing the allyl group with a smaller substituent may improve solubility, while introducing electron-withdrawing groups on the dihydrobenzo[d][1,4]dioxin ring could modulate metabolic stability .
Q. How can AI-driven tools optimize reaction pathways and reduce experimental redundancy?
- Methodological Answer : Platforms like COMSOL Multiphysics integrated with AI algorithms enable real-time adjustment of reaction parameters (e.g., temperature gradients, reagent stoichiometry) based on predictive modeling. Autonomous laboratories using robotic synthesis systems can iteratively refine conditions to maximize yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
